2-Chloro-1-(4-chloropyridin-2-yl)ethanone
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Overview
Description
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used as a building block in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone typically involves the chlorination of 1-(4-chloropyridin-2-yl)ethanone. One common method is the reaction of 1-(4-chloropyridin-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6ClNO+SOCl2→C7H5Cl2NO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the carbonyl group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Chloro-1-(4-chloropyridin-2-yl)ethanone can be compared with other chlorinated pyridine derivatives, such as:
4-Acetyl-2-chloropyridine: Similar in structure but with an acetyl group instead of a chloro group.
2-Chloropyridine: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichloropyridine: Contains two chlorine atoms on the pyridine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-chloro-1-(4-chloropyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRGSAICBYKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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